molecular formula C22H25N5O2S B2436740 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide CAS No. 1189491-43-7

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide

Cat. No.: B2436740
CAS No.: 1189491-43-7
M. Wt: 423.54
InChI Key: DULQGNOMSGTIBE-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine ring, an isobutyl group, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require tools like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide might make it somewhat soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of triazolopyrimidine and thienotriazolopyrimidine shows significant antimicrobial activity. For example, a study synthesizing a novel derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring highlighted its antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating the potential of these compounds in antibacterial applications (Lahmidi et al., 2019). Another study detailed the synthesis and antimicrobial activity of pyrazolo[4,3-e][1,2,4]-triazolopyrimidine derivatives, further supporting the potential of such structures in combating microbial infections (Abunada et al., 2008).

Anticancer Activity

Compounds with a thienotriazolopyrimidine core have been investigated for their anticancer properties. For instance, a study exploring an unusual Dimroth rearrangement led to the synthesis of new thieno[3,2-d][1,2,3]triazolopyrimidines with potent antitumor activity, highlighting the scaffold's potential in developing anticancer agents (Lauria et al., 2013).

Chemical Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural characterization of triazolopyrimidine derivatives, providing insights into their chemical properties and potential modifications for enhanced biological activity. For example, the synthesis and crystal structure of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, a pyrimidine derivative, were detailed, including Hirshfeld surface analysis and DFT calculations (Lahmidi et al., 2019).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and assessing its biological activity .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-14(2)13-26-21(29)20-17(10-11-30-20)27-18(24-25-22(26)27)8-9-19(28)23-12-16-6-4-15(3)5-7-16/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULQGNOMSGTIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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